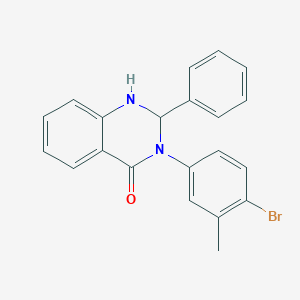![molecular formula C22H24N2O2S B298687 Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione](/img/structure/B298687.png)
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione, also known as MTIM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTIM is a thiosemicarbazone derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Mécanisme D'action
The mechanism of action of Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, by binding to the enzyme's active site. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has also been shown to inhibit the activity of the viral protein NS5B by binding to its active site. In addition, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by reducing the levels of viral RNA and protein. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by reducing the levels of NF-κB and other transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several advantages for lab experiments, including its high solubility in water and other solvents, its low toxicity, and its ability to inhibit various enzymes and signaling pathways. However, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione also has several limitations, including its limited stability in solution and its potential for non-specific binding to other proteins and molecules.
Orientations Futures
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several potential future directions in scientific research, including its use as a therapeutic agent in cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other chemotherapy agents to enhance their efficacy and reduce their toxicity. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other antiviral agents to enhance their potency and reduce the development of drug resistance. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other anti-inflammatory agents to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione can be synthesized through a multi-step process that involves the reaction of 2-p-tolyloxyethylamine with indole-3-carboxaldehyde, followed by the reaction with morpholine-4-carbaldehyde and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization.
Propriétés
Nom du produit |
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione |
|---|---|
Formule moléculaire |
C22H24N2O2S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)26-15-12-24-16-20(19-4-2-3-5-21(19)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3 |
Clé InChI |
YEZLJABZHZIKBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
SMILES canonique |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B298631.png)